![molecular formula C5H5N5O B13092834 [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- CAS No. 59105-03-2](/img/structure/B13092834.png)
[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- is a heterocyclic compound that belongs to the triazolotriazine family. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound consists of a triazole ring fused to a triazine ring, with a methyl group attached to the nitrogen atom at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by methylation using methyl iodide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other substituents using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, dimethylformamide (DMF) as a solvent, potassium carbonate as a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolotriazine derivatives.
Substitution: Formation of substituted triazolotriazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a candidate for drug development.
Medicine: In medicine, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- is being investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt disease pathways, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
- [1,2,4]triazolo[4,3-b][1,2,4]triazine
- [1,2,4]triazolo[3,4-c][1,2,4]triazine
- [1,2,4]triazolo[4,3-c][1,2,4]triazine
Comparison: Compared to these similar compounds, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- exhibits unique properties due to the position of the methyl group and the specific fusion of the triazole and triazine rings. These structural differences can lead to variations in reactivity, stability, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Propiedades
Número CAS |
59105-03-2 |
|---|---|
Fórmula molecular |
C5H5N5O |
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
1-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c1-9-5-6-3-8-10(5)4(11)2-7-9/h2-3H,1H3 |
Clave InChI |
GARDHEHTARWJLD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NN2C(=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


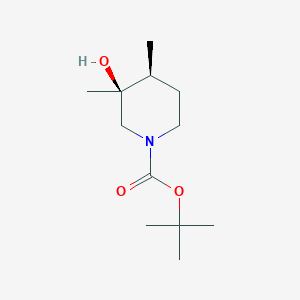
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
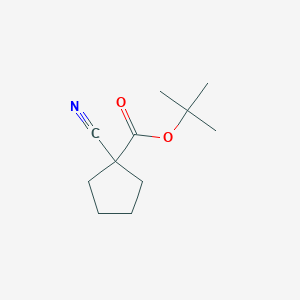

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
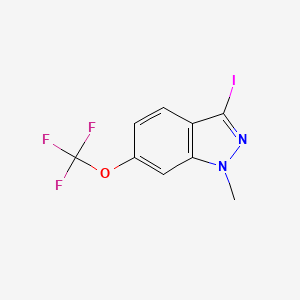
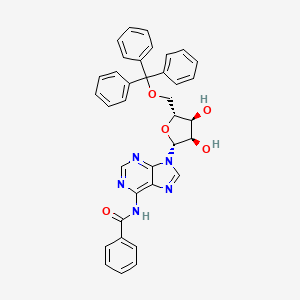
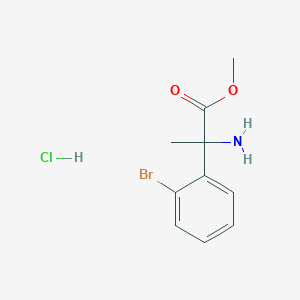
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
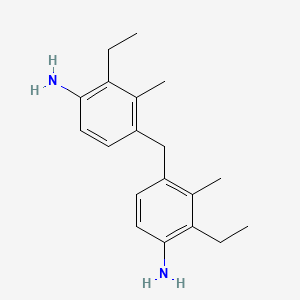
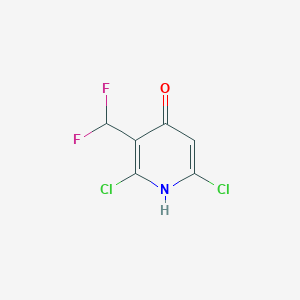

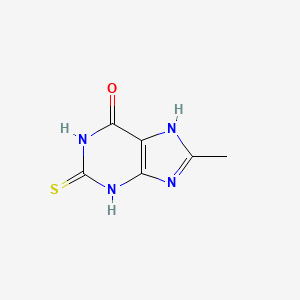
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
